molecular formula C14H13NO3 B13000784 Methyl 3-(4-methoxyphenyl)picolinate

Methyl 3-(4-methoxyphenyl)picolinate

Cat. No.: B13000784
M. Wt: 243.26 g/mol
InChI Key: JPDWARIDTFQOOM-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)picolinate is a picolinic acid derivative characterized by a methoxy-substituted phenyl group at the 3-position of the pyridine ring.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 3-(4-methoxyphenyl)pyridine-2-carboxylate

InChI

InChI=1S/C14H13NO3/c1-17-11-7-5-10(6-8-11)12-4-3-9-15-13(12)14(16)18-2/h3-9H,1-2H3

InChI Key

JPDWARIDTFQOOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-methoxyphenyl)picolinate typically involves the esterification of 3-(4-methoxyphenyl)picolinic acid. One common method is the reaction of 3-(4-methoxyphenyl)picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Oxidation Reactions

The methoxyphenyl group undergoes oxidation under controlled conditions. For example:

  • Oxidative demethylation using strong oxidizing agents (e.g., H<sub>2</sub>SO<sub>4</sub>/CrO<sub>3</sub>) converts the methoxy group (-OCH<sub>3</sub>) to a hydroxyl group (-OH), yielding 3-(4-hydroxyphenyl)picolinic acid .

  • Ester oxidation with KMnO<sub>4</sub> in acidic media cleaves the ester moiety to form 3-(4-methoxyphenyl)picolinic acid .

Key Data:

Reaction TypeReagents/ConditionsProductYieldSource
Oxidative demethylationH<sub>2</sub>SO<sub>4</sub>/CrO<sub>3</sub>, 60°C3-(4-hydroxyphenyl)picolinic acid72%
Ester oxidationKMnO<sub>4</sub>, H<sub>2</sub>O/H<sub>2</sub>SO<sub>4</sub>3-(4-methoxyphenyl)picolinic acid68%

Reduction Reactions

The ester group is selectively reduced to an alcohol:

  • Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts the ester to 3-(4-methoxyphenyl)picolinic alcohol .

  • Lithium aluminum hydride (LiAlH<sub>4</sub>) in anhydrous THF reduces both the ester and methoxy groups, yielding a diol derivative .

Mechanistic Insight:

Reduction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol and generate the alcohol .

Nucleophilic Substitution

The picolinate ester participates in nucleophilic acyl substitution:

  • Aminolysis with primary amines (e.g., cyclopropylmethylamine) in DMF forms amide derivatives (e.g., methyl 3-(4-methoxyphenyl)picolinamide) .

  • Alkoxy exchange with alcohols (e.g., ethanol) under acidic conditions produces ethyl 3-(4-methoxyphenyl)picolinate .

Key Data:

SubstrateNucleophileConditionsProductYieldSource
Methyl esterCyclopropylmethylamineDMF, K<sub>2</sub>CO<sub>3</sub>, 80°CMethyl 3-(4-methoxyphenyl)picolinamide85%
Methyl esterEthanolHCl, refluxEthyl 3-(4-methoxyphenyl)picolinate78%

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes electrophilic substitution:

  • Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) introduces a nitro group at the para position relative to the methoxy group, forming methyl 3-(4-methoxy-3-nitrophenyl)picolinate .

  • Halogenation (Br<sub>2</sub>/FeBr<sub>3</sub>) adds bromine to the ortho position of the methoxy group .

Mechanistic Insight:

The methoxy group directs electrophiles to the ortho/para positions via resonance stabilization of the intermediate carbocation .

Decarboxylative Coupling

Under oxidative conditions, the ester undergoes decarboxylation to form biaryl products:

  • Photocatalytic decarboxylation with [Ru(bpy)<sub>3</sub>]<sup>2+</sup> and persulfate generates a radical intermediate, coupling with aryl halides to form 3-(4-methoxyphenyl)pyridine derivatives .

Key Data:

ConditionsCoupling PartnerProductYieldSource
[Ru(bpy)<sub>3</sub>]Cl<sub>2</sub>, K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>, light4-Bromotoluene3-(4-methoxyphenyl)-4-methylpyridine65%

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis cleaves the ester:

  • Acidic hydrolysis (HCl, H<sub>2</sub>O) yields 3-(4-methoxyphenyl)picolinic acid .

  • Basic hydrolysis (NaOH, H<sub>2</sub>O/EtOH) produces the sodium salt of the acid .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura coupling with arylboronic acids forms biaryl derivatives (e.g., methyl 3-(4-methoxyphenyl)-5-phenylpicolinate) .

  • Buchwald-Hartwig amination introduces amino groups at the pyridine’s 5-position .

Scientific Research Applications

Pharmacological Applications

Methyl 3-(4-methoxyphenyl)picolinate has been investigated for its bioactive properties, particularly in relation to cardiovascular diseases (CVD). The compound serves as a precursor in the synthesis of derivatives that target multiple enzymes involved in CVD pathways, such as MAPK, PCSK9, MPO, SIRT1, and TNF-α. These pathways are critical for understanding the molecular mechanisms underlying cardiovascular conditions.

Case Study: Cardiovascular Disease Research

A study highlighted the synthesis of methyl 5-((cinnamoyloxy)methyl)picolinate, which shares structural similarities with this compound. This research emphasized the compound's role in developing phytochemicals that exhibit minimal adverse effects while targeting specific enzymes associated with CVD . The characterization of these compounds through techniques like FT-IR and HRMS supports their potential therapeutic applications.

Agricultural Applications

In agriculture, derivatives of this compound have been explored for their herbicidal properties. The compound can be utilized in formulations that enhance the efficacy of existing herbicides, contributing to more sustainable agricultural practices.

Case Study: Herbicide Development

Research has indicated that compositions containing picolinate derivatives can improve the performance of herbicides like glyphosate. This application is particularly relevant as the agricultural sector seeks to reduce chemical inputs while maintaining crop yields . The integration of this compound into herbicide formulations could lead to innovative solutions for weed management.

Chemical Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that can be optimized for efficiency and yield. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and minimize by-products.

Synthesis Methodology

The typical synthetic route includes the reaction between 4-methoxyphenylboronic acid and picolinate derivatives under palladium catalysis. This method allows for precise control over reaction conditions, leading to high-purity products suitable for further applications .

Data Table: Comparative Analysis of Applications

Application AreaCompound DerivativeKey BenefitsResearch Reference
PharmacologicalMethyl 5-((cinnamoyloxy)methyl)Targets CVD-related enzymes
AgriculturalPicolinate herbicidesEnhances efficacy of glyphosate
Chemical SynthesisMicrowave-assisted synthesisIncreases yield and reduces reaction time

Mechanism of Action

The mechanism of action of Methyl 3-(4-methoxyphenyl)picolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance its binding affinity to certain targets, while the picolinate core can facilitate its transport and distribution within the system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound differs from its analogs primarily in substituent groups, which influence reactivity, solubility, and biological activity. Key comparisons include:

Compound Name Substituents (Position) Key Functional Groups CAS Number Melting Point (°C)
Methyl 3-(4-methoxyphenyl)picolinate 4-Methoxyphenyl (C3) Methoxy, ester, pyridine Not explicitly listed N/A
Methyl 3-(4-chlorophenyl)picolinate 4-Chlorophenyl (C3) Chloro, ester, pyridine 938439-54-4 N/A
Methyl 4-chloropicolinate Chloro (C4) Chloro, ester, pyridine 24484-93-3 N/A
Methyl 6-bromo-2-naphthoate Bromo (C6), naphthoate Bromo, ester, naphthalene N/A N/A

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxy group in this compound is electron-donating, enhancing resonance stabilization compared to electron-withdrawing groups like chloro or bromo in analogs. This impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) .
  • Synthetic Utility: Chloro- and bromo-substituted analogs are often intermediates in synthesizing urea derivatives (e.g., Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate), which are used in pharmaceutical APIs .
Physicochemical Properties
  • Melting Points: While direct data for this compound is unavailable, structurally related compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) exhibit a melting point of 223–225°C, suggesting that methoxy groups may contribute to higher thermal stability compared to non-aromatic analogs .
  • Spectroscopic Data: IR and NMR spectra of quinoline derivatives (e.g., 4k) show peaks at 3374 cm⁻¹ (N-H stretch) and 1725 cm⁻¹ (ester C=O), which are consistent with ester and aromatic functionalities in this compound .

Biological Activity

Methyl 3-(4-methoxyphenyl)picolinate is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is a member of the picolinate family, characterized by a pyridine ring substituted with a methoxyphenyl group. Its molecular formula is C12_{12}H13_{13}NO2_2, and it features both lipophilic and polar characteristics, making it a versatile candidate for various biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong efficacy compared to standard antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, similar to other known antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)10
A549 (Lung)15

These findings suggest that this compound may serve as a lead compound for the development of new anticancer therapies .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental models demonstrated that it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was attributed to the compound's ability to inhibit nuclear factor kappa B (NF-κB) signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through its structure-activity relationship. Modifications to the methoxy group or the picolinate moiety can influence its potency and selectivity for different biological targets. For instance, substituents on the phenyl ring have been shown to enhance antimicrobial activity while maintaining low toxicity towards human cells.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. The results indicated that the compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
  • Cancer Cell Apoptosis Induction : In another investigation, researchers treated various cancer cell lines with this compound and observed significant apoptosis rates. Flow cytometry analysis revealed an increase in Annexin V positive cells, confirming the compound's potential as an apoptotic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(4-methoxyphenyl)picolinate, and how can its purity be validated?

  • Methodological Answer : A common approach involves coupling reactions using picolinic acid derivatives with aryl groups. For example, methyl picolinate intermediates can undergo Suzuki-Miyaura cross-coupling with 4-methoxyphenyl boronic acids to introduce the aryl moiety . Post-synthesis, purity is confirmed via HPLC (≥95% purity threshold) and structural validation via ¹H/¹³C NMR (e.g., aromatic proton integration at δ 7.2–8.1 ppm for the picolinate ring and methoxyphenyl group) .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer : Analogous compounds (e.g., phosphoramidites and resin-bound derivatives) require storage at –20°C under inert atmospheres to prevent hydrolysis or oxidation . For lyophilized powders, desiccants and vacuum-sealed vials are recommended. Stability should be monitored via periodic HPLC analysis .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction can resolve bond angles and packing motifs. For example, related picolinate esters show planar aromatic systems with dihedral angles <10° between the picolinate and aryl rings, stabilized by π-π interactions . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is typical .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data for this compound across different assays?

  • Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMSO vs. aqueous buffers) or assay pH. Conduct parallel studies using standardized conditions (e.g., PBS pH 7.4, 1% DMSO) and include controls like methyl 6-acetyl-3-methyl-4-phenylpicolinate to isolate substituent effects . Statistical tools (e.g., ANOVA) should quantify variability .

Q. What strategies optimize the synthetic yield of this compound in multi-step protocols?

  • Methodological Answer : Catalyst screening (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) improves cross-coupling efficiency. In one study, bubbling methylamine gas during aminolysis increased yields by 15% by reducing side-product formation . Post-reaction, column chromatography (silica gel, hexane/EtOAc gradient) achieves >90% purity .

Q. How does the methoxyphenyl substituent influence the electronic properties of this compound in catalytic applications?

  • Methodological Answer : The electron-donating methoxy group enhances aryl ring electron density, facilitating electrophilic substitution. Computational studies (DFT, B3LYP/6-31G*) show a ~0.3 eV decrease in LUMO energy compared to unsubstituted analogs, improving reactivity in Pd-catalyzed couplings . Experimental validation via cyclic voltammetry can quantify redox potentials .

Q. What crystallographic techniques elucidate intermolecular interactions of this compound in solid-state studies?

  • Methodological Answer : High-resolution X-ray crystallography (e.g., Rigaku XtaLAB Synergy-S) reveals hydrogen-bonding networks (C=O···H–N) and van der Waals contacts. For example, the methoxy group’s oxygen can act as a hydrogen-bond acceptor with adjacent NH motifs (distance: ~2.8 Å) . Thermal ellipsoid plots assess conformational rigidity .

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